REACTION_CXSMILES
|
[CH2:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10]O)[CH2:2][CH:3]([CH3:5])[CH3:4].N1C=CC=CC=1.P(Br)(Br)[Br:19]>C(Cl)(Cl)Cl>[Br:19][CH2:10][CH2:9][CH2:8][CH2:7][O:6][CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)OCCCCO
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.42 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added over a period of 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for a period of one hour at 20°
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the reaction product is extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
is then first washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous sodium chloride solution and afterwards dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The chloroform is then evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a silica gel column with hexane/ethyl acetate (99:1 to 98.2) as eluent
|
Type
|
DISTILLATION
|
Details
|
After fractional distillation of the practically pure chromatographic fractions
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |